molecular formula C14H13NO B143641 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one CAS No. 99614-64-9

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Cat. No. B143641
CAS RN: 99614-64-9
M. Wt: 211.26 g/mol
InChI Key: AGQJDIDJKSFVTC-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is a carbazole derivative . It is an intermediate for the synthesis of ondansetron , a selective inhibitor of the serotonin 5-HT3 receptor type . Ondansetron is marketed for the treatment of nausea .


Synthesis Analysis

The synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one can be achieved from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one without using a secondary amine as a catalyst, and without using glacial acetic acid as a solvent . This process provides a rapid, high-yielding method for its preparation .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one does not require a secondary amine as a catalyst or glacial acetic acid as a solvent . This process is part of the preparation of ondansetron .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one include a molecular weight of 211.259, a density of 1.2±0.1 g/cm3, a boiling point of 393.6±34.0 °C at 760 mmHg, and a flash point of 191.8±25.7 °C .

Scientific Research Applications

Pharmaceutical Impurity Standard

This compound is used as a pharmaceutical impurity standard . It is used in the quality control and development of pharmaceuticals. The compound has an assay of ≥95.0% (HPLC), making it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Synthesis of Ondansetron

The compound is used in the synthesis of Ondansetron , a selective inhibitor of the serotonin 5-HT3 receptor type. Ondansetron is marketed for the treatment of nausea under the tradenames ZOFRAN ODT® and ZOFRAN® .

Crystal Structure Analysis

The crystal structure of this compound has been analyzed . This kind of analysis can provide valuable information about the compound’s physical and chemical properties, which can be useful in various fields of research .

Antiemetic Activity

There is a study that suggests the compound may have antiemetic activity . Antiemetics are medications that help prevent and treat nausea and vomiting, which are common side effects of certain medical treatments .

Organic Chemistry Research

The compound is used in organic chemistry research . Its unique structure makes it a subject of interest in the study of heterocyclic compounds .

Process Development

The compound is used in the development of new chemical processes . For example, a patent describes a process for preparing this compound from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one without using a secondary amine as a catalyst, and without using glacial acetic acid as a solvent .

Safety And Hazards

This compound should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is toxic if swallowed and may cause sensitization by skin contact .

Future Directions

The future directions of this compound are likely tied to its role as an intermediate in the synthesis of ondansetron . As research and development in the field of serotonin 5-HT3 receptor inhibitors continue, this compound may play a significant role.

properties

IUPAC Name

9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJDIDJKSFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244167
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

CAS RN

99614-64-9
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80244167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ONDANSETRON OLEFIN
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098F00IT8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Peculiarly, the above-said patent specification indicates this tertiary amine to be known per se and, in addition, ondansetron can be prepared therefrom in an other way, too. After quaternizing the tertiary amine with methyl iodide, trimethylamine is split off from the obtained methoiodide by Hofmann's elimination reaction to give 9-methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one. The thus-obtained electrophilic conjugated enone is subjected to an addition reaction with 2-methylimidazole (see Example 8 of the specification). The surprisingly moderate yield of 43.2% of the reaction shows that the significance of this simple direct addition, starting from the separated enone, should not be overestimated.
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Synthesis routes and methods II

Procedure details

Accordingly, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one was synthesized from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using a formaldehyde reagent (paraformaldehyde) and a mineral acid (HCl) in an aprotic solvent (DMF). Note that this reaction was rapid and high yielding, even though it was performed without using glacial acetic acid as a solvent, and without using a secondary amine as a catalyst.
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Synthesis routes and methods III

Procedure details

Kim et al. (Heterocycles 1997, 45, 2041) disclose a two-step synthesis of ondansetron. In the first step of the synthesis, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (compound of formula 1, Scheme 1) is reacted with a source of formaldehyde and morpholine in boiling glacial acetic acid to provide 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (compound of formula 2, Scheme 1). In the second step of the synthesis, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is reacted with 2-methylimidazole in the presence of alumina (Al2O3) to provide ondansetron (See, Scheme 1).
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Heterocycles
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Synthesis routes and methods IV

Procedure details

Accordingly, 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one was synthesized from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using a formaldehyde reagent (paraformaldehyde), a mineral acid (HCl), and an ammonium salt (ammonium chloride) in an aprotic solvent (DMF). The ammonium salt appears to have had a positive impact on the rate of the reaction.
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Synthesis routes and methods V

Procedure details

A solution of the product from Preparation 2 (5.0 g) in water (20 ml) was treated with 2N sodium carbonate (6.55 ml) and warmed at 35° for 45 mins. The resulting slurry was cooled to 0° and the solid was filtered off, washed with water and dried to give the title compound (2.8 g) m.p. 127°-129°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
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Reactant of Route 5
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one
Reactant of Route 6
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Q & A

Q1: What is the crystal structure of 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one?

A1: 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one crystallizes in the monoclinic system, specifically in the space group P21/n (no. 14). The unit cell dimensions are as follows: a = 9.2770(7) Å, b = 8.4582(6) Å, c = 13.4430(12) Å, and β = 98.199(8)°. The unit cell volume is 1044.05(14) Å3, and it contains four molecules (Z = 4). []

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